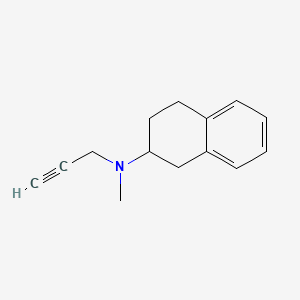
N-Methyl-N-propargyl-2-aminotetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-propargyl-2-aminotetralin, also known as this compound, is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications
-
Parkinson's Disease:
- Mechanism: The inhibition of MAO-B leads to increased levels of dopamine in the brain, which can alleviate symptoms associated with Parkinson's disease. This compound may enhance the efficacy of existing treatments like L-DOPA by prolonging dopamine availability .
- Clinical Relevance: Given its selective action on MAO-B and its potential to reduce adverse effects linked to non-selective MAO inhibitors, 2-PAT represents a promising candidate for further clinical investigation in Parkinson’s disease management .
-
Depression:
- Mechanism: The reversible inhibition of MAO-A can lead to increased serotonin and norepinephrine levels, contributing to antidepressant effects. The dual inhibition profile may provide a balanced approach in treating depressive disorders without the risk of hypertensive crises associated with tyramine .
- Research Findings: Studies have indicated that 2-PAT not only inhibits monoamine oxidase activity but also exhibits dopaminergic activity, making it a potential candidate for treating major depressive disorder alongside other mood disorders .
-
Alzheimer's Disease:
- Potential Role: While primarily studied for its effects on Parkinson's disease and depression, there is emerging interest in the application of N-Methyl-N-propargyl-2-aminotetralin in Alzheimer's disease therapy. Its ability to inhibit monoamine oxidase may contribute to neuroprotective effects against neurodegeneration associated with Alzheimer's .
Case Studies and Research Findings
Propriétés
Numéro CAS |
96333-07-2 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H17N/c1-3-10-15(2)14-9-8-12-6-4-5-7-13(12)11-14/h1,4-7,14H,8-11H2,2H3 |
Clé InChI |
RMYGVMSRTANHJY-UHFFFAOYSA-N |
SMILES |
CN(CC#C)C1CCC2=CC=CC=C2C1 |
SMILES canonique |
CN(CC#C)C1CCC2=CC=CC=C2C1 |
Synonymes |
N-0425 N-methyl-N-propargyl-2-aminotetralin N-methyl-N-propargyl-2-aminotetralin hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















